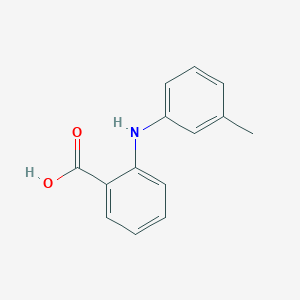
1,3,5-Tripentylbenzene
Overview
Description
1,3,5-Tripentylbenzene: is an organic compound with the molecular formula C21H36 . It consists of a benzene ring substituted with three pentyl groups at the 1, 3, and 5 positions. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tripentylbenzene can be synthesized through the Friedel-Crafts alkylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of benzene and pentyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tripentylbenzene undergoes various chemical reactions, including:
Oxidation: The pentyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pentanoic acid or pentanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,3,5-Tripentylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties, such as liquid crystals and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 1,3,5-Tripentylbenzene depends on the specific application. In chemical reactions, the pentyl groups and the benzene ring can participate in various interactions, such as π-π stacking and hydrophobic interactions. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
1,3,5-Triphenylbenzene: Similar structure but with phenyl groups instead of pentyl groups.
1,3,5-Trimethylbenzene: Similar structure but with methyl groups instead of pentyl groups.
1,3,5-Tributylbenzene: Similar structure but with butyl groups instead of pentyl groups.
Uniqueness: 1,3,5-Tripentylbenzene is unique due to the presence of longer alkyl chains (pentyl groups) compared to its similar compounds. This results in different physical and chemical properties, such as increased hydrophobicity and altered reactivity. The longer alkyl chains can also influence the compound’s solubility and interactions with other molecules, making it suitable for specific applications in materials science and industry.
Properties
IUPAC Name |
1,3,5-tripentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJBFYWFCSGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)CCCCC)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80511725 | |
| Record name | 1,3,5-Tripentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78870-40-3 | |
| Record name | 1,3,5-Tripentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


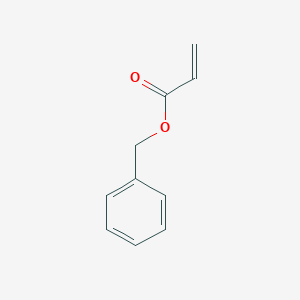
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)
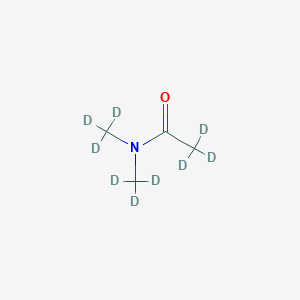
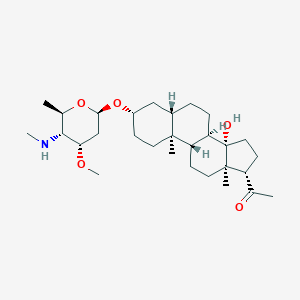
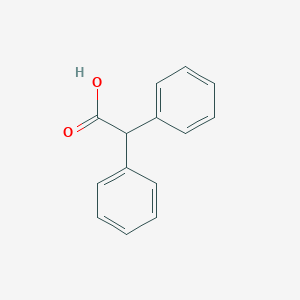
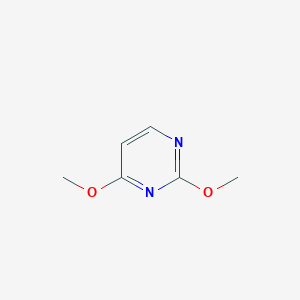
![3-[N-(3-carbamoyloxypropyl)-4-methylanilino]propyl carbamate](/img/structure/B108407.png)
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)




